

# A Comprehensive Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 6-Bromo-3-hydroxypyrazine-2-carboxamide

**Cat. No.:** B1279246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Bromo-3-hydroxypyrazine-2-carboxamide** is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of the broad-spectrum antiviral agent, Favipiravir. Its chemical structure and reactive sites make it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of its chemical identity, synthesis protocols, and known biological relevance.

## Chemical Properties and Identification

**6-Bromo-3-hydroxypyrazine-2-carboxamide** is a heterocyclic organic compound. The presence of a pyrazine ring, along with bromo, hydroxyl, and carboxamide functional groups, contributes to its chemical reactivity and utility in organic synthesis.

| Property          | Value                                                                                 | Source                                                      |
|-------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 6-Bromo-3-hydroxypyrazine-2-carboxamide                                               | N/A                                                         |
| Synonyms          | 6-Bromo-3,4-dihydro-3-oxypyrazinecarboxamide, 5-bromo-2-oxo-1H-pyrazine-3-carboxamide | <a href="#">[1]</a>                                         |
| CAS Number        | 259793-88-9                                                                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>                         | <a href="#">[2]</a>                                         |
| Molecular Weight  | 218.01 g/mol                                                                          | <a href="#">[2]</a>                                         |
| Appearance        | White to pale yellow or cream-colored solid/powder                                    | <a href="#">[1]</a>                                         |
| Purity            | Typically ≥97-99%                                                                     | <a href="#">[1]</a> <a href="#">[2]</a>                     |

## Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

There are two primary synthetic routes for the preparation of **6-Bromo-3-hydroxypyrazine-2-carboxamide**, which are detailed below.

### Experimental Protocol 1: Bromination of 3-Hydroxypyrazine-2-carboxamide

This method involves the direct bromination of 3-hydroxypyrazine-2-carboxamide. The following protocol is based on information from patent literature, which outlines the general conditions for the reaction.

Materials:

- 3-Hydroxypyrazine-2-carboxamide (starting material)
- Liquid bromine (brominating agent)

- Acetonitrile (solvent)
- Acetic acid or phosphoric acid (for pH adjustment)
- Nitrogen gas (for inert atmosphere)

**Procedure:**

- In a suitable reaction vessel, suspend 3-hydroxypyrazine-2-carboxamide in acetonitrile under a nitrogen atmosphere.
- Cool the reaction mixture to a temperature between 10-20°C.
- Slowly add acetic acid or phosphoric acid to adjust the pH of the reaction solution to 5.5-6.5.  
[4]
- While maintaining the temperature at 10-20°C, add liquid bromine dropwise to the reaction mixture. The amount of liquid bromine used is approximately 1.07 g per gram of the starting material.[4]
- After the addition is complete, allow the reaction to proceed for at least one hour. Monitor the reaction progress by HPLC.
- Upon completion, filter the reaction mixture to collect the crude product.
- Wash the filter cake with water until the pH of the filtrate is neutral (6-7).
- Dry the wet product in an oven at 60-70°C to obtain **6-Bromo-3-hydroxypyrazine-2-carboxamide**.[4]

A reported yield for this process is approximately 80.6%.[4]

## Experimental Protocol 2: Amidation of Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate

This synthetic route involves the conversion of the methyl ester of 6-bromo-3-hydroxypyrazine-2-carboxylic acid to the corresponding carboxamide.

**Materials:**

- Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (starting material)
- Aqueous ammonia (32%)
- 6 N Hydrochloric acid (for pH adjustment)
- Water

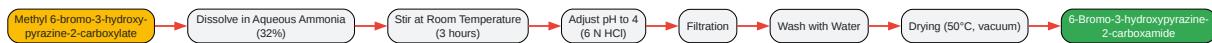
**Procedure:**

- Dissolve methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (e.g., 3 g, 12.9 mmol) in aqueous ammonia (30 mL, 32%).[\[5\]](#)
- Stir the solution at room temperature for 3 hours.[\[5\]](#)
- After the reaction is complete, adjust the pH of the solution to 4 using 50 mL of 6 N HCl. This will cause the product to precipitate.[\[5\]](#)
- Filter the precipitate and wash it with water.[\[5\]](#)
- Dry the collected solid under vacuum at 50°C overnight to yield **6-Bromo-3-hydroxypyrazine-2-carboxamide** as a cream-colored solid.[\[5\]](#)

This method has been reported to yield the product in 89% yield.[\[5\]](#)

## Quantitative Data

The following table summarizes the quantitative data related to the synthesis and characterization of **6-Bromo-3-hydroxypyrazine-2-carboxamide**.


| Data Type                                              | Value                                                           | Method           | Source |
|--------------------------------------------------------|-----------------------------------------------------------------|------------------|--------|
| Yield (Protocol 1)                                     | ~80.6%                                                          | Bromination      | [4]    |
| Yield (Protocol 2)                                     | 89%                                                             | Amidation        | [5]    |
| <sup>1</sup> H-NMR (400 MHz,<br>DMSO-d <sub>6</sub> )  | δ 13.56 (s, 1H), 8.84<br>(s, 1H), 8.49 (s, 1H),<br>8.36 (s, 1H) | NMR Spectroscopy | [5]    |
| <sup>13</sup> C-NMR (101 MHz,<br>DMSO-d <sub>6</sub> ) | δ 166.53, 166.30,<br>147.21, 132.74,<br>116.98                  | NMR Spectroscopy | [5]    |
| Melting Point                                          | Darkens at 189–194<br>°C                                        | N/A              | [5]    |

## Visualizations

### Synthesis Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-Bromo-3-hydroxypyrazine-2-carboxamide** via Bromination.

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-Bromo-3-hydroxypyrazine-2-carboxamide** via Amidation.

## Biological Relevance and Applications

The primary and well-established application of **6-Bromo-3-hydroxypyrazine-2-carboxamide** is as a key starting material for the synthesis of Favipiravir (T-705), a potent antiviral drug effective against a wide range of RNA viruses.[\[6\]](#)

Some commercial suppliers have indicated that **6-Bromo-3-hydroxypyrazine-2-carboxamide** may have potential as an antiviral agent against HIV, purportedly acting as a polymerase inhibitor that binds to viral DNA and inhibits the synthesis of viral proteins.[\[7\]](#) However, at present, there is a lack of peer-reviewed scientific literature and quantitative data to independently verify this specific biological activity and mechanism of action. Further research is required to substantiate these claims.

Due to the absence of detailed studies on its direct biological effects, there are no established signaling pathways involving **6-Bromo-3-hydroxypyrazine-2-carboxamide** to be visualized. Its biological significance is therefore currently understood through its role as a precursor in the synthesis of pharmacologically active molecules.

## Conclusion

**6-Bromo-3-hydroxypyrazine-2-carboxamide** is a crucial intermediate in pharmaceutical synthesis, particularly for the production of Favipiravir. The synthetic routes described in this guide offer reliable methods for its preparation, with good yields and purity. While its direct biological activities are not extensively documented in scientific literature, its importance as a synthetic building block is undisputed. This guide provides a solid foundation for researchers and professionals working with this compound, enabling a clear understanding of its synthesis and properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. China Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-carboxamide CAS No.: 259793-88-9 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]

- 2. Synthonix, Inc > 259793-88-9 | 6-Bromo-3-hydroxypyrazine-2-carboxamide [synthonix.com]
- 3. CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 [chemicalbook.com]
- 7. 6-Bromo-3-hydroxypyrazine-2-carboxamide | 259793-88-9 | FB29070 [biosynth.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Bromo-3-hydroxypyrazine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279246#iupac-name-for-6-bromo-3-hydroxypyrazine-2-carboxamide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)